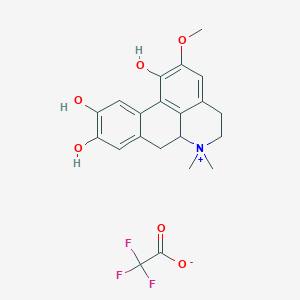
Rac-1,9,10-trihydroxy-2-methoxy-6-methylaporphinium trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9,10-trihydroxy-2-methoxy-6-methylaporphiniumtrifluoroacetate is a natural product found in the plant species Gnetum montanum . This compound is part of the aporphine alkaloid family, known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,9,10-trihydroxy-2-methoxy-6-methylaporphiniumtrifluoroacetate typically involves multiple steps starting from simpler organic molecules. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methoxylation: Addition of methoxy groups.
Methylation: Introduction of methyl groups.
Formation of the aporphine skeleton: This involves cyclization reactions to form the characteristic aporphine structure.
Industrial Production Methods
Extraction from natural sources, such as Gnetum montanum, remains a primary method .
Analyse Des Réactions Chimiques
Types of Reactions
1,9,10-trihydroxy-2-methoxy-6-methylaporphiniumtrifluoroacetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can regenerate the original hydroxyl groups.
Applications De Recherche Scientifique
1,9,10-trihydroxy-2-methoxy-6-methylaporphiniumtrifluoroacetate has several scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of aporphine alkaloids.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in neuroprotective and anti-inflammatory roles.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 1,9,10-trihydroxy-2-methoxy-6-methylaporphiniumtrifluoroacetate involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1,9,9b-Trihydroxy-6,6,9a-trimethyl-3,5,5a,7,8,9-hexahydro-1H-benzo ebenzofuran-5-yl) hexanoate : Another compound with a similar hydroxyl and methoxy substitution pattern .
6a,7-didehydro-1,9,10-trihydroxy-2-methoxy-6-methylaporphinium trifluoroacetate: A closely related compound with similar structural features.
Uniqueness
1,9,10-trihydroxy-2-methoxy-6-methylaporphiniumtrifluoroacetate is unique due to its specific substitution pattern and the presence of the trifluoroacetate group, which may influence its biological activity and chemical reactivity.
Propriétés
Formule moléculaire |
C21H22F3NO6 |
|---|---|
Poids moléculaire |
441.4 g/mol |
Nom IUPAC |
2-methoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,9,10-triol;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C19H21NO4.C2HF3O2/c1-20(2)5-4-10-8-16(24-3)19(23)18-12-9-15(22)14(21)7-11(12)6-13(20)17(10)18;3-2(4,5)1(6)7/h7-9,13H,4-6H2,1-3H3,(H2-,21,22,23);(H,6,7) |
Clé InChI |
VFLFCPDJEDTJAC-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)O)O)O)OC)C.C(=O)(C(F)(F)F)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13060937.png)
![tert-butyl N-[(7S,8S)-8-hydroxy-8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-7-yl]carbamate](/img/structure/B13060941.png)
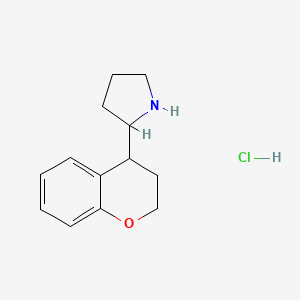
![[2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13060951.png)
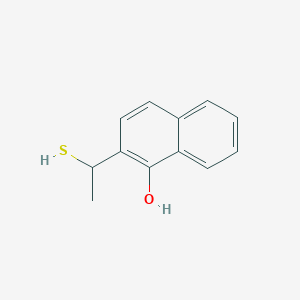
![Ethanol, 2-[[(2-fluoro-4-pyridinyl)methyl]methylamino]-](/img/structure/B13060965.png)
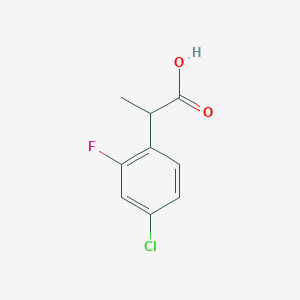
![Ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate](/img/structure/B13060981.png)
![2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13060982.png)
![1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B13060989.png)
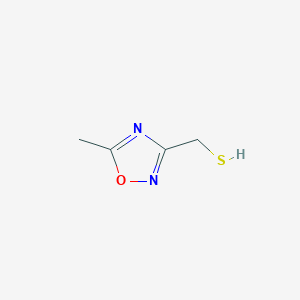
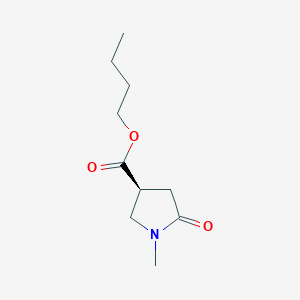
![3-hydroxy-1-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-one](/img/structure/B13061021.png)
![(6R)-6-ethyl-6H-furo[3,4-g][1]benzofuran-8-one](/img/structure/B13061022.png)
